![molecular formula C7H3ClF4O3S B1407809 2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 1446478-70-1](/img/structure/B1407809.png)
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
“2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 1446478-70-1 . It has a molecular weight of 278.61 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Potential Synthesis of Fluorinated Compounds
Trifluoromethoxylation reactions are important for synthesizing fluorinated compounds, which have unique properties such as high lipophilicity and electron-withdrawing effects. These properties are valuable in pharmaceuticals for improving drug efficacy and bioavailability .
Potential Antibacterial and Antifungal Agents
Compounds with trifluoromethoxy groups have been studied for their antibacterial and antifungal activities. The incorporation of these groups into chalcones has shown promising results in enhancing these properties .
Potential Oxidative Stress Research
Derivatives of resveratrol with trifluoromethoxy substitutions have been investigated for their effects on oxidative stress in cells, which is a key area of research in understanding cellular damage and aging .
Potential Late-stage Functionalization
The trifluoromethoxy group’s introduction into organic molecules during late-stage functionalization is a significant research area. This allows for the modification of existing compounds to explore new activities or improve existing ones .
properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(1-2-5(6)9)15-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNWSWWIAWEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethoxy)benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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